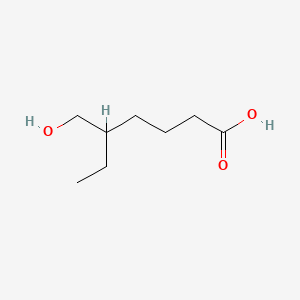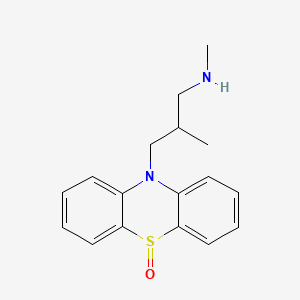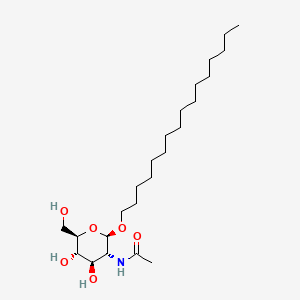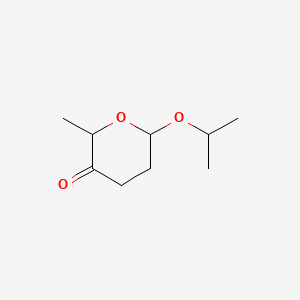
(S,S)-Etilenobis-(4,5,6,7-tetrahidro-1-indenil)-dimetiltitanio(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a chiral metallocene complex featuring titanium as the central metal atom. This compound is notable for its application in catalysis, particularly in the polymerization of olefins. The chiral nature of the ligand framework allows for the production of stereoregular polymers, which are essential in various industrial applications.
Aplicaciones Científicas De Investigación
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the polymerization of olefins, contributing to the development of new polymeric materials with specific properties.
Biology: Investigated for its potential in the synthesis of biocompatible polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its role in the synthesis of polymers that can be used in medical devices and implants.
Industry: Applied in the production of high-performance plastics and elastomers used in automotive, aerospace, and consumer goods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) typically involves the following steps:
Ligand Synthesis: The chiral ligand, (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl), is synthesized through a series of organic reactions starting from commercially available precursors. This often involves the hydrogenation of indene derivatives followed by coupling reactions to form the bis-indenyl structure.
Metalation: The synthesized ligand is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), under controlled conditions to form the metallocene dichloride complex.
Alkylation: The final step involves the alkylation of the dichloride complex with a methylating agent, such as methyl lithium (MeLi) or methyl magnesium bromide (MeMgBr), to yield (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) primarily undergoes the following types of reactions:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high-density polyethylene (HDPE) and isotactic polypropylene (iPP).
Substitution: The compound can undergo ligand exchange reactions where the methyl groups are replaced by other alkyl or aryl groups.
Oxidation and Reduction: While less common, the titanium center can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Typically conducted in the presence of a co-catalyst, such as methylaluminoxane (MAO), at temperatures ranging from 50 to 100°C and pressures of 1 to 10 atm.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for ligand exchange reactions.
Oxidation/Reduction: Strong oxidizing or reducing agents, such as hydrogen peroxide or lithium aluminum hydride, can be employed under controlled conditions.
Major Products
Polymerization: Produces polymers like HDPE and iPP with high stereoregularity.
Substitution: Yields various substituted metallocene complexes depending on the reagents used.
Mecanismo De Acción
The catalytic activity of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) in polymerization reactions involves the following steps:
Activation: The compound is activated by a co-catalyst, such as MAO, which generates the active titanium species.
Monomer Coordination: The olefin monomer coordinates to the titanium center.
Insertion: The coordinated monomer undergoes insertion into the titanium-carbon bond, leading to chain propagation.
Termination: The polymer chain growth is terminated by various mechanisms, such as chain transfer or β-hydride elimination.
Comparación Con Compuestos Similares
Similar Compounds
- (S,S)-Ethylenebis-(1-indenyl)-dimethyltitanium(IV)
- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-diethylzirconium(IV)
- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethylzirconium(IV)
Uniqueness
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is unique due to its specific chiral ligand framework, which imparts high stereoselectivity in polymerization reactions. This results in polymers with superior mechanical properties and thermal stability compared to those produced by similar compounds.
Propiedades
IUPAC Name |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)




![3-Amino-1,5-diimino-1,5-dihydropyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)
